

# Technical Guide: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

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## Compound of Interest

**Compound Name:** Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

**Cat. No.:** B1667148

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**Audience:** Researchers, scientists, and drug development professionals.

**Core Focus:** This document provides a comprehensive technical overview of **Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate**, a potential bioactive compound within the 4-aminoquinoline class of molecules. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from closely related analogs to project its chemical properties, synthetic routes, and potential biological activities.

## Chemical Identity and Properties

While a specific CAS number for **Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate** is not publicly cataloged, its chemical characteristics can be inferred from its constituent parts and related known compounds. The core structure is a 4-aminoquinoline, a scaffold known for its presence in a variety of therapeutic agents.<sup>[1][2]</sup>

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Basis of Prediction
Molecular Formula	C20H29N3O2	
Molecular Weight	343.47 g/mol	
XLogP3	4.2	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	7	

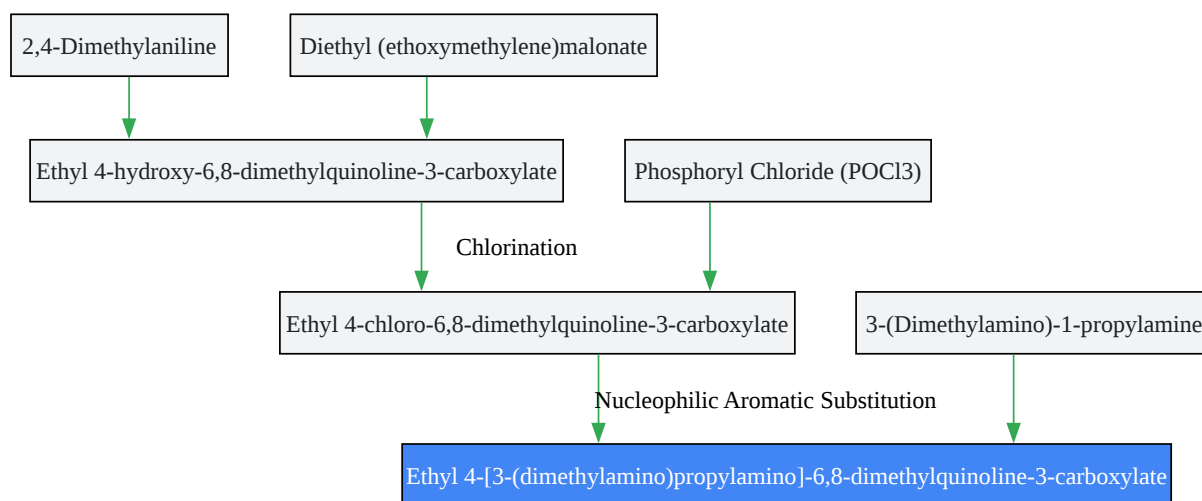
Note: These properties are computationally predicted and await experimental verification.

## Synthesis and Reaction Mechanisms

The synthesis of **Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate** is anticipated to follow established protocols for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a 4-chloroquinoline precursor with the desired amine side-chain.<sup>[3]</sup>

## Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the substituted quinoline core, followed by the addition of the amino side-chain.



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**Figure 1:** Proposed synthetic workflow.

## Experimental Protocols

### Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step typically involves a Gould-Jacobs reaction. 2,4-Dimethylaniline is reacted with diethyl (ethoxymethylene)malonate. The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

### Step 2: Chlorination to Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, which is a good leaving group for the subsequent substitution reaction. This is commonly achieved by refluxing the hydroxyquinoline with phosphoryl chloride (POCl<sub>3</sub>), often in the presence of a catalytic amount of dimethylformamide (DMF).

### Step 3: Nucleophilic Aromatic Substitution

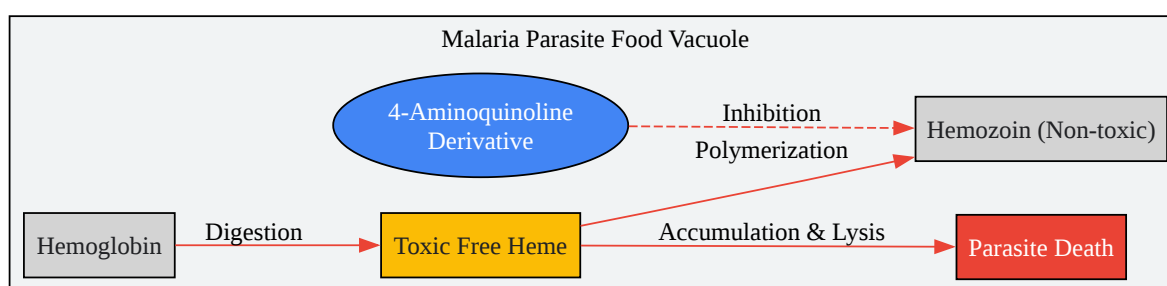
The final step involves the reaction of the 4-chloroquinoline intermediate with 3-(dimethylamino)-1-propylamine. This reaction is typically carried out in a suitable solvent such as acetonitrile or ethanol, and may be heated to drive the reaction to completion.[4] An acid scavenger, like potassium carbonate, may be added to neutralize the HCl generated during the reaction.

## Potential Biological Activity and Mechanism of Action

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[1][2] Compounds with this core structure are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.

### Antimalarial Action

In the acidic food vacuole of *Plasmodium falciparum*, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process. By capping the growing hemozoin crystal, they leave the toxic free heme to accumulate, which leads to oxidative stress and parasite death.



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**Figure 2:** Mechanism of action for 4-aminoquinolines.

## Anticancer Potential

Recent studies have also explored the use of 4-aminoquinoline derivatives as anticancer agents. Their mechanism in cancer is multifaceted but is often linked to their ability to accumulate in acidic cellular compartments like lysosomes, leading to lysosomal dysfunction and the induction of apoptosis.

## Characterization and Analytical Data

While experimental data for the title compound is not available, the following table outlines the expected analytical results based on its structure and data from similar compounds.

Table 2: Expected Analytical Data

Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic protons on the quinoline ring (6-9 ppm).- Signals for the ethyl ester group (quartet around 4.4 ppm, triplet around 1.4 ppm).- Signals for the dimethylamino group (singlet around 2.2 ppm).- Methylene protons of the propyl chain (multiplets between 1.8 and 3.5 ppm).- Methyl groups on the quinoline ring (singlets around 2.5-2.8 ppm).
$^{13}\text{C}$ NMR	- Carbonyl carbon of the ester (around 165 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring (100-160 ppm).- Carbons of the ethyl and propyl chains (10-65 ppm).
Mass Spec (HRMS)	- A molecular ion peak corresponding to the exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ .
Infrared (IR)	- N-H stretching vibrations (around 3300-3400 $\text{cm}^{-1}$ ).- C=O stretching of the ester (around 1720 $\text{cm}^{-1}$ ).- C=N and C=C stretching of the quinoline ring (1500-1620 $\text{cm}^{-1}$ ).

## Conclusion

**Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate** represents a promising, yet underexplored, member of the 4-aminoquinoline family. Based on the extensive research into this class of compounds, it is predicted to be synthetically accessible and possess significant biological activity, potentially as an antimalarial or anticancer agent. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its therapeutic potential through in vitro and in vivo studies. This guide provides a foundational framework for researchers to begin such an investigation.

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## References

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